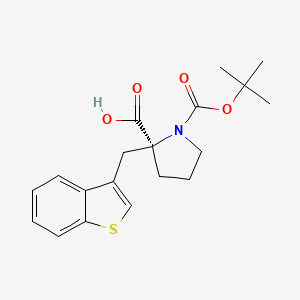

Boc-(S)-α-(3-苯并噻吩甲基)-脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis of N-Boc-(2S,5R)-5-(1′-hydroxy-1′-methylethyl)proline

The synthesis of N-Boc-(2S,5R)-5-(1′-hydroxy-1′-methylethyl)proline is achieved through a coupling process that involves chiral 1-O-benzylglycerol-2,3-bistriflate with a trilithiated chiral 2-N-Boc-3-phenylsulfonylpropan-1-ol derivative. This method is efficient for producing chiral C-5 substituted prolines, which are significant in inducing cis Xaa-Pro peptide bond conformation. The synthesis described is a seven-step process that is straightforward and potentially impactful for peptide synthesis .

Synthesis of (R)-Boc-2-methylproline and Its Application

The synthesis of (R)-Boc-2-methylproline is carried out with high stereochemical control and good yield from alanine benzyl ester hydrochloride. The four-step process is based on a modified method originally described by Kawabata and does not require chromatography. The synthesized (R)-Boc-2-methylproline is then used in the production of veliparib, a poly(ADP-ribose) polymerase inhibitor, demonstrating the compound's relevance in medicinal chemistry .

Boc-l-proline as a Chiral Ligand in Asymmetric Catalysis

Boc-l-proline serves as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes. This process highlights the versatility of proline, particularly its N-terminal protected form, in asymmetric catalysis. The method achieves good yields and enantioselectivities, with up to 77% enantiomeric excess (ee), showcasing the potential of Boc-l-proline in synthetic organic chemistry .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of "Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline," they do provide insights into the structural aspects of similar Boc-protected proline derivatives. The molecular structure of these compounds is crucial for their function as ligands in asymmetric synthesis and their ability to induce specific peptide bond conformations .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected proline derivatives are diverse, ranging from their use in peptide bond formation to serving as chiral ligands in asymmetric catalysis. The reactions are characterized by their high enantioselectivity and efficiency, which are essential for the synthesis of complex molecules like veliparib .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected proline derivatives are not explicitly detailed in the provided papers. However, the successful use of these compounds in synthesis suggests that they possess the necessary stability and reactivity for such applications. The Boc group itself is known to provide protection for the amino group during peptide synthesis, which is a critical feature for the utility of these compounds .

科学研究应用

药物化合物中的手性分离

Boc-脯氨酸衍生物广泛用作药物化合物中的构件。已开发出高效液相色谱 (HPLC) 方法用于这些衍生物的手性分离,这对于药物应用至关重要。分离过程涉及研究流动相组成和柱温的影响,突出了脯氨酸衍生物在手性识别和分离技术中的重要性 (Zhao 和 Pritts,2007 年)。

不对称催化

Boc-L-脯氨酸充当对映选择性反应的手性配体,例如苯乙炔加成到芳香醛。这展示了脯氨酸衍生物在扩展简单酶在不对称催化中的用途中的作用,实现了良好的产率和对映选择性 (Zhou 等人,2004 年)。

聚合物合成

Boc-保护的 L-脯氨酸已用于合成定义明确的均聚物、共聚肽和杂化聚合物。该应用展示了脯氨酸衍生物在聚合物科学中的多功能性,为材料研究的进步做出了贡献 (Gkikas 等人,2011 年)。

构象研究

对 α-甲基-L-脯氨酸衍生物(例如 N-Boc-保护的 α-甲基-L-脯氨酸)的研究提供了对顺式-反式脯氨酰肽键平衡的见解。这项研究对于理解肽和蛋白质中脯氨酸衍生物的构象约束非常重要 (Torbeev 等人,2012 年)。

荧光传感

Boc-脯氨酸衍生物已被用于开发高对映选择性荧光传感器。这些传感器用于氨基酸衍生物的手性识别,展示了脯氨酸衍生物在分析化学和生物化学中的作用 (He 等人,2009 年)。

脯氨酸模拟物的合成

脯氨酸衍生物已被合成作为模拟物,为各种推定的脯氨酸模拟物的制备开辟了途径。这项研究为药学中的新化合物开发做出了贡献 (Costa 等人,2010 年)。

有机反应中的催化性能

已探索了脯氨酸衍生物在催化有机反应(例如羟醛加成)中的用途。该研究突出了这些化合物在提高化学反应效率和选择性方面的效用 (Al-Momani 和 Lataifeh,2013 年)。

肽中的结构研究

含有脯氨酸衍生物的肽的结构和构象研究为肽化学提供了宝贵的见解。这些研究对于理解肽行为和设计具有所需性质的新型肽非常重要 (Karle 等人,1987 年)。

属性

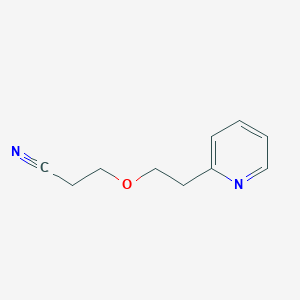

IUPAC Name |

(2S)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTJAARWOIEFMD-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)

![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)

![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)

![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)